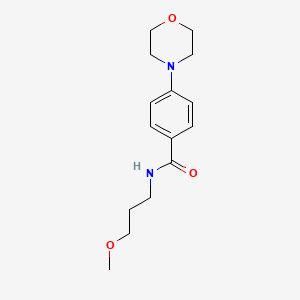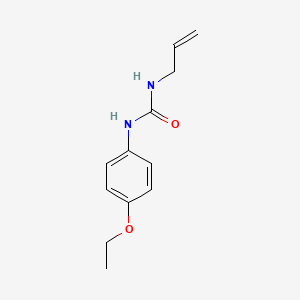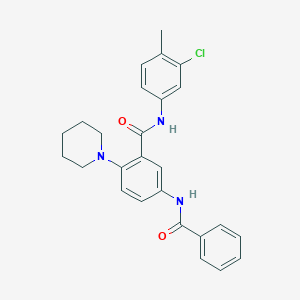
N-(3-methoxypropyl)-4-(4-morpholinyl)benzamide
Vue d'ensemble
Description
N-(3-methoxypropyl)-4-(4-morpholinyl)benzamide, commonly known as MPB, is a chemical compound that has been extensively studied for its potential application in scientific research. MPB is a member of the benzamide family of compounds and is known to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of MPB is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. MPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MPB also inhibits the activity of protein kinase C (PKC), an enzyme involved in signal transduction pathways.
Biochemical and Physiological Effects:
MPB has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and promote neuroprotection. MPB has also been shown to reduce angiogenesis, the process by which new blood vessels are formed, which is important in the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
MPB has several advantages for use in lab experiments. It is a relatively stable compound and is easy to synthesize. MPB is also highly soluble in water and can be easily administered to cells or animals. However, there are also some limitations to the use of MPB in lab experiments. It has been shown to exhibit some toxicity at high concentrations, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on MPB. One area of research is the development of more potent and selective inhibitors of COX-2 and PKC. Another area of research is the investigation of the potential use of MPB in the treatment of neurodegenerative diseases. Additionally, the development of new methods for the synthesis and purification of MPB may lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, MPB is a chemical compound that has been extensively studied for its potential application in scientific research. It exhibits a wide range of biological activities and has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. MPB has several advantages for use in lab experiments, but its mechanism of action is not fully understood, and there are some limitations to its use. Future research on MPB may lead to the development of new treatments for a variety of diseases.
Applications De Recherche Scientifique
MPB has been extensively studied for its potential application in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. MPB has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(3-methoxypropyl)-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-19-10-2-7-16-15(18)13-3-5-14(6-4-13)17-8-11-20-12-9-17/h3-6H,2,7-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYGWBAXMGWUIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC=C(C=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3-chlorophenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4664988.png)

![1-[3-(dimethylamino)propyl]-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B4665003.png)
![N-{4-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B4665004.png)
![5-(butylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4665025.png)

![1-(1,3-benzodioxol-5-yl)-5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4665053.png)
![(1,3-benzodioxol-5-ylmethyl){[5-(2-chlorophenyl)-2-furyl]methyl}amine hydrochloride](/img/structure/B4665055.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B4665056.png)
![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B4665064.png)
![ethyl 4-ethyl-2-({[(3-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4665067.png)
![2-cyano-3-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide](/img/structure/B4665071.png)
![1-{[4-(2-bromobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4665074.png)